molecular formula C20H20BNO4 B7971400 2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B7971400
M. Wt: 349.2 g/mol
InChI Key: FHQZFCWJRIYZNO-UHFFFAOYSA-N
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Description

2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound that features a unique structure combining a fluorene moiety with a boron-containing dioxazaborocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:

    Formation of the Fluorene Derivative: The starting material, 9,9-dimethyl-9H-fluorene, is functionalized to introduce a boronic acid group at the 2-position.

    Cyclization to Form the Dioxazaborocane Ring: The boronic acid derivative is then reacted with appropriate diols or diamines under controlled conditions to form the dioxazaborocane ring.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves interactions with specific molecular targets and pathways. The fluorene moiety can interact with aromatic systems, while the boron-containing dioxazaborocane ring can form reversible covalent bonds with biological molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its combination of a fluorene moiety with a boron-containing dioxazaborocane ring. This structure imparts distinct electronic and chemical properties, making it valuable for applications in materials science and organic electronics .

Properties

IUPAC Name

2-(9,9-dimethylfluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BNO4/c1-20(2)16-7-5-4-6-14(16)15-9-8-13(10-17(15)20)21-25-18(23)11-22(3)12-19(24)26-21/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQZFCWJRIYZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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